tert-Butyl 3-iodobenzoate
Overview
Description
tert-Butyl 3-iodobenzoate: is an organic compound with the molecular formula C11H13IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used in organic synthesis due to its reactivity and stability.
Mechanism of Action
Target of Action
It is often used as a reagent in chemical reactions, particularly in the synthesis of new alkenyl iodobenzoate derivatives .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the synthesis of new alkenyl iodobenzoate derivatives, tert-Butyl 3-iodobenzoate reacts with alkenes in the presence of copper salts .
Biochemical Pathways
It plays a crucial role in the kharasch-sosnovsky reaction, which is a method for preparing pharmaceuticals and natural products .
Result of Action
Its use in chemical reactions leads to the formation of new compounds, such as alkenyl iodobenzoate derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield of the Kharasch-Sosnovsky reaction can be affected by the presence of copper salts, the reaction temperature, and the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-iodobenzoate can be synthesized through various methods. One common method involves the esterification of 3-iodobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-iodobenzoate undergoes various chemical reactions, including:
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Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substituted benzoates.
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Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Carried out in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduced benzoates.
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Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically performed in acidic or basic media.
Products: Oxidized benzoates.
Scientific Research Applications
tert-Butyl 3-iodobenzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
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Organic Synthesis:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
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Medicinal Chemistry:
- Utilized in the development of novel drug candidates.
- Acts as a precursor for the synthesis of bioactive compounds.
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Material Science:
- Used in the synthesis of polymers and advanced materials.
- Employed in the preparation of functionalized surfaces and coatings.
Comparison with Similar Compounds
tert-Butyl 3-iodobenzoate can be compared with other similar compounds, such as:
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tert-Butyl 4-iodobenzoate:
- Similar structure but with the iodine atom at the fourth position.
- Exhibits different reactivity and selectivity in chemical reactions.
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tert-Butyl 2-iodobenzoate:
- Iodine atom at the second position.
- Different steric and electronic effects compared to this compound.
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tert-Butyl 3-bromobenzoate:
- Bromine atom instead of iodine.
- Different reactivity due to the difference in halogen properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUWLKIILSZGIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593340 | |
Record name | tert-Butyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173406-17-2 | |
Record name | tert-Butyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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